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molecular formula C19H19F3O4 B8502248 3-Methoxy-4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pent-2-en-1-ol CAS No. 82967-80-4

3-Methoxy-4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pent-2-en-1-ol

Cat. No. B8502248
M. Wt: 368.3 g/mol
InChI Key: DFSFAGAEYKHBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04529438

Procedure details

To a slurry of LiAIH4 (100 mg) in anhydrous ether (20 ml) is added dropwise at 0°, a solution of ethyl 4-[4-(4-trifluoromethylphenoxy)phenoxy]-3-methoxy-2-pentenoate (500 mg) in ether. After addition is complete, the reaction mixture is stirred for about 20 minutes. Excess of the hydride is decomposed using wet ether and water. Filtration and evaporation of filtrate gives the C-1 alcohol, 4-[4-(4-trifluoromethylphenoxy)phenoxy]-3-methoxy-2-penten-1-ol, MS m/e 440 (M+).
Name
ethyl 4-[4-(4-trifluoromethylphenoxy)phenoxy]-3-methoxy-2-pentenoate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:29])([F:28])[C:3]1[CH:27]=[CH:26][C:6]([O:7][C:8]2[CH:25]=[CH:24][C:11]([O:12][CH:13]([CH3:23])[C:14]([O:21][CH3:22])=[CH:15][C:16](OCC)=[O:17])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1.[H-].O>CCOCC>[F:1][C:2]([F:28])([F:29])[C:3]1[CH:4]=[CH:5][C:6]([O:7][C:8]2[CH:25]=[CH:24][C:11]([O:12][CH:13]([CH3:23])[C:14]([O:21][CH3:22])=[CH:15][CH2:16][OH:17])=[CH:10][CH:9]=2)=[CH:26][CH:27]=1

Inputs

Step One
Name
ethyl 4-[4-(4-trifluoromethylphenoxy)phenoxy]-3-methoxy-2-pentenoate
Quantity
500 mg
Type
reactant
Smiles
FC(C1=CC=C(OC2=CC=C(OC(C(=CC(=O)OCC)OC)C)C=C2)C=C1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for about 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of filtrate

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Name
Type
product
Smiles
FC(C1=CC=C(OC2=CC=C(OC(C(=CCO)OC)C)C=C2)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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